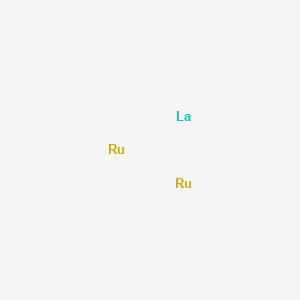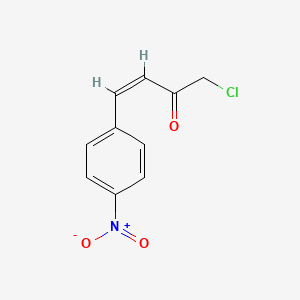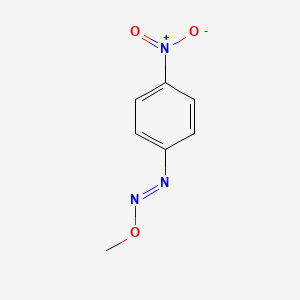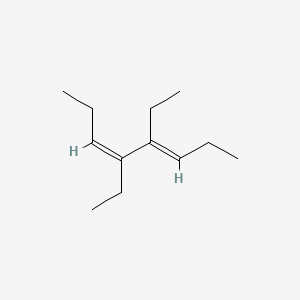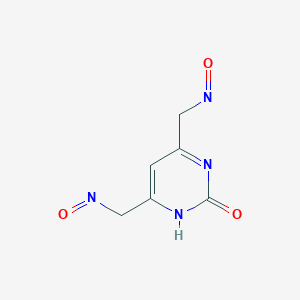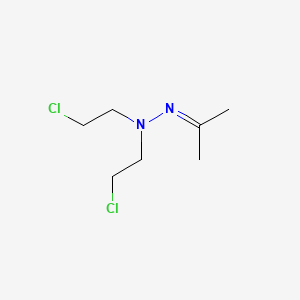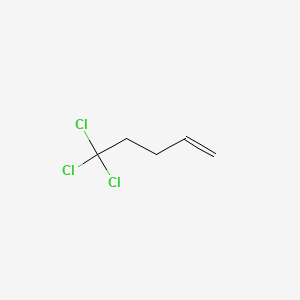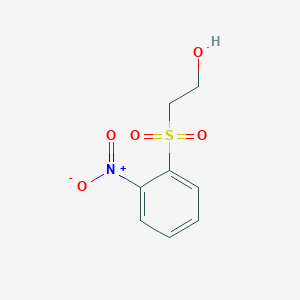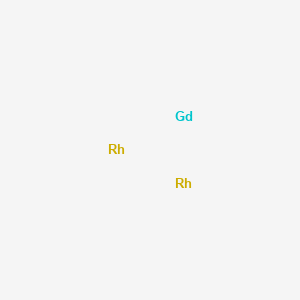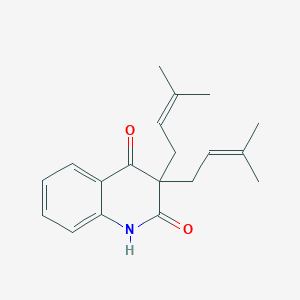
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a quinoline backbone with two 3-methylbut-2-enyl groups attached at the 3-position, and it contains two ketone functionalities at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-enyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives with hydroxyl or carboxyl groups, while reduction can produce quinoline-2,4-diol derivatives.
Applications De Recherche Scientifique
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-bis(3-methylbut-2-enyl)-1,1’-propylenedibenzimidazolium dibromide: A related compound with a similar structure but different functional groups.
Extended flavonoids: Compounds with similar ring structures and functional groups.
Uniqueness
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione is unique due to its specific quinoline backbone and the presence of two 3-methylbut-2-enyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
21873-59-6 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3,3-bis(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H23NO2/c1-13(2)9-11-19(12-10-14(3)4)17(21)15-7-5-6-8-16(15)20-18(19)22/h5-10H,11-12H2,1-4H3,(H,20,22) |
Clé InChI |
WXQLUFNEOVTTNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)CC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


